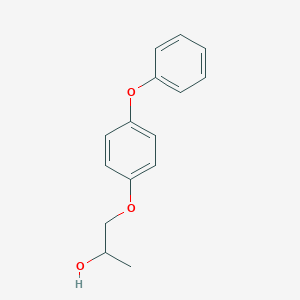

1-(4-Phenoxyphenoxy)-2-propanol

Overview

Description

1-(4-Phenoxyphenoxy)-2-propanol is also known as Pyriproxyfen . It is a pesticide found to be effective against a variety of insects . It was introduced to the US in 1996 to protect cotton crops against whitefly and has also been found useful for protecting other crops . It is also used as a prevention for flea control on household pets, for killing indoor and outdoor ants and roaches .

Synthesis Analysis

The synthesis of this compound involves the preparation of the intermediate used for oxidation, 1-(4-methyl phenoxy),4-phenoxy benzene by the nucleophilic condensation process starting from commonly available materials .Molecular Structure Analysis

The molecular formula of this compound is C20H19NO3 . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

This compound is a white to pale yellow solid or a colorless to yellow clear liquid . It has a relative molecular mass of 321.37 g/mol .Scientific Research Applications

Enzymatic Synthesis and Resolution

- Enzyme-Catalyzed Hydrolysis : The compound has been used in enzymatic hydrolysis to prepare enantiomerically pure juvenile hormone analogues. Specific enzymes, such as lipases, have been studied for their ability to preferentially hydrolyze certain enantiomers of this compound (Nishizawa et al., 1997).

- Enantioselective Acylation : It's involved in enantioselective acylation processes, highlighting the compound's importance in creating chiral molecules for various applications (Miyazawa et al., 2001).

Chemical Synthesis and Analysis

- Alkylation Reactions : It's used in alkylation reactions of phenol with 1-propanol, showing its relevance in organic synthesis and catalysis (Sato et al., 1999).

- Synthesis and Characterization : Research has been conducted on the synthesis and analysis of 1-(4-Phenoxyphenoxy) propyl-2-ol, focusing on reaction conditions and product characterization (Gao Yong-hong, 2005).

Environmental and Biological Applications

- Bioremediation of Bisphenol A : The compound has been studied in the context of bioremediation, particularly in the metabolism of Bisphenol A, an environmental contaminant (Chhaya & Gupte, 2013).

- Photodegradation Studies : Its role in the photodegradation of certain herbicides in aqueous solutions has been explored, showing its potential in environmental chemistry (Vione et al., 2010).

Mechanism of Action

Safety and Hazards

Pyriproxyfen has low acute toxicity . At elevated doses exceeding 5000 mg/kg of body weight, pyriproxyfen affects the liver in mice, rats, and dogs . It also changes cholesterol levels, and may cause modest anemia at high doses . The CLP Regulation ensures that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labeling of chemicals .

Future Directions

Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold, which has different properties from diaryl ethers . In this paper, the bioactivities, structure-activity relationships, and mechanism of compounds containing phenoxypyridine were summarized, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .

properties

IUPAC Name |

1-(4-phenoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAHBQKJLFMRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

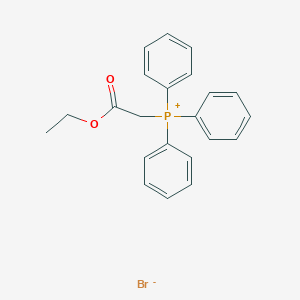

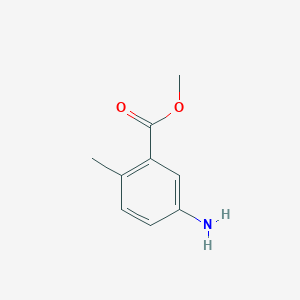

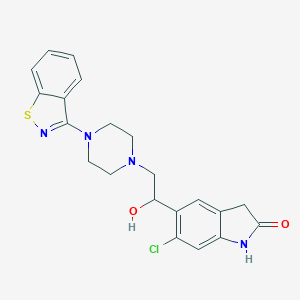

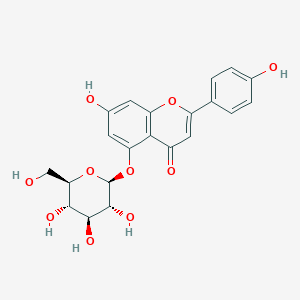

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.